Ethyl (piperidin-2-ylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-Ethyl 2-(piperidin-2-ylidene)acetate is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring attached to an ethyl ester group through a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Ethyl 2-(piperidin-2-ylidene)acetate typically involves the condensation of piperidine with ethyl acetoacetate under basic conditions. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic addition to the piperidine ring, followed by elimination of water to form the desired product. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, and the reaction temperature is maintained around 0-5°C to control the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of (Z)-Ethyl 2-(piperidin-2-ylidene)acetate can be achieved through continuous flow processes, which offer advantages in terms of scalability, safety, and efficiency. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high yields.
Chemical Reactions Analysis
Types of Reactions
(Z)-Ethyl 2-(piperidin-2-ylidene)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield piperidine derivatives with reduced double bonds, using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced piperidine derivatives
Substitution: Various substituted esters
Scientific Research Applications
Chemistry
In organic synthesis, (Z)-Ethyl 2-(piperidin-2-ylidene)acetate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
The compound has potential applications in the development of biologically active molecules. Its piperidine moiety is a common structural motif in many natural products and pharmaceuticals, making it a valuable scaffold for drug discovery.
Medicine
In medicinal chemistry, (Z)-Ethyl 2-(piperidin-2-ylidene)acetate is explored for its potential therapeutic properties. It can serve as a precursor for the synthesis of drugs targeting various diseases, including neurological disorders and infections.
Industry
In the materials science industry, the compound is used in the synthesis of polymers and advanced materials. Its unique structure allows for the design of materials with specific properties, such as improved mechanical strength or thermal stability.
Mechanism of Action
The mechanism of action of (Z)-Ethyl 2-(piperidin-2-ylidene)acetate involves its interaction with molecular targets through its functional groups. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(piperidin-2-ylidene)acetate
- Phenyl(piperidin-2-ylidene)acetonitrile
- 2-Cyano-2-[(2Z)-piperidin-2-ylidene]acetamide
Uniqueness
(Z)-Ethyl 2-(piperidin-2-ylidene)acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in synthesis and research.
Properties
CAS No. |
25654-24-4 |
---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
ethyl 2-piperidin-2-ylideneacetate |
InChI |
InChI=1S/C9H15NO2/c1-2-12-9(11)7-8-5-3-4-6-10-8/h7,10H,2-6H2,1H3 |
InChI Key |
VTIIQRXRYKVQEA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C1CCCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.